5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 1207016-39-4, PubChem CID is a synthetic small molecule belonging to the furan-2-carboxamide sulfonamide class. Its core architecture features a 2,4-disubstituted furan ring bearing a C5-methyl group, a C4 N-methyl-N-phenylsulfamoyl moiety, and a C2-carboxamide linked to a pyridin-3-ylmethyl side chain.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 1207016-39-4
Cat. No. B2377880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
CAS1207016-39-4
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N(C)C3=CC=CC=C3
InChIInChI=1S/C19H19N3O4S/c1-14-18(27(24,25)22(2)16-8-4-3-5-9-16)11-17(26-14)19(23)21-13-15-7-6-10-20-12-15/h3-12H,13H2,1-2H3,(H,21,23)
InChIKeyZAHLZWGECUMCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 1207016-39-4): Compound Identity and Core Characteristics for Research Procurement


5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 1207016-39-4, PubChem CID 45504361) is a synthetic small molecule belonging to the furan-2-carboxamide sulfonamide class [1]. Its core architecture features a 2,4-disubstituted furan ring bearing a C5-methyl group, a C4 N-methyl-N-phenylsulfamoyl moiety, and a C2-carboxamide linked to a pyridin-3-ylmethyl side chain. With a molecular weight of 385.4 g/mol, a calculated XLogP3-AA of 2.1, a topological polar surface area of 101 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, the compound occupies a physicochemical space consistent with oral bioavailability potential (Lipinski rule-of-five compliant) [1]. It is catalogued as a research-grade compound (typical purity ≥95%) intended for non-human, laboratory-based investigations [1]. The compound's structural framework places it within a broader family of sulfonamide-containing heterocycles that have been explored for kinase inhibition and anticancer applications [2].

Why Generic Substitution of 5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Is Not Advisable Without Direct Comparative Validation


Within the furan-2-carboxamide sulfonamide subclass, minor structural modifications produce disproportionately large shifts in biological target engagement. The pyridin-3-ylmethyl amide side chain of CAS 1207016-39-4 is distinct from the thiophen-2-ylmethyl analog (CAS 1206999-76-9) and the 2-chlorobenzyl analog, as the pyridine nitrogen introduces an additional hydrogen-bond acceptor and a basic center (pKa ~5.2 for the pyridine ring) that alters both solubility and protein-binding geometry [1]. Published structure-activity relationship (SAR) studies on related furan sulfonamide series demonstrate that the identity of the amide substituent can modulate anticancer IC₅₀ values by over an order of magnitude across cell lines such as MCF-7, A549, and A-375 [2]. Consequently, procurement decisions based solely on the shared furan-sulfonamide core—without quantitative confirmation of the specific pyridin-3-ylmethyl substituent's performance—risk selecting a compound with meaningfully different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Versus Closest Analogs


Hydrogen-Bond Acceptor Capacity: Pyridin-3-ylmethyl vs. Thiophen-2-ylmethyl Amide Side Chain

The target compound incorporates a pyridin-3-ylmethyl amide substituent that contributes one additional nitrogen-centered hydrogen-bond acceptor (HBA) compared to the thiophen-2-ylmethyl analog (CAS 1206999-76-9) [1]. The computed HBA count for CAS 1207016-39-4 is 6, while the thiophene analog (C₁₈H₁₈N₂O₄S₂) possesses a computed HBA count of 5, reflecting the absence of a pyridine nitrogen [2]. The pyridine nitrogen also introduces a weakly basic center that is amenable to protonation at endosomal pH, a feature absent in the neutral thiophene ring. This difference is significant for target engagement because the pyridine nitrogen can participate in directional hydrogen bonds with kinase hinge-region residues or ordered water networks, whereas the thiophene sulfur cannot serve as an HBA [1].

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Lipophilicity Modulation: XLogP3-AA Comparison with 2-Chlorobenzyl Analog

The target compound's calculated partition coefficient (XLogP3-AA = 2.1) positions it within the optimal lipophilicity range (1–3) for oral drug-like properties, while the 2-chlorobenzyl analog (N-(2-chlorobenzyl)-5-methyl-4-(N-methyl-N-phenylsulfamoyl)furan-2-carboxamide) is predicted to have a higher XLogP due to the additional chlorine atom and aromatic ring, shifting it toward the upper boundary of Lipinski compliance [1]. The pyridine ring in the target compound provides polarity that partially offsets the lipophilic contributions of the N-methyl-N-phenylsulfamoyl group and the furan core, yielding a balanced logP profile. By contrast, the 2-chlorobenzyl analog introduces a halogen atom (Cl) that increases lipophilicity and non-specific protein binding potential .

ADME Prediction Lipophilicity Drug-likeness

Class-Level Anticancer Activity: Furan Sulfonamide Scaffold SAR Expectations

In a published series of furan sulfonamide derivatives (13a–13j) evaluated against MCF-7 (breast), A549 (lung), and A-375 (melanoma) cancer cell lines, compounds with electron-withdrawing or heteroaryl amide substituents demonstrated IC₅₀ values spanning from sub-micromolar to >100 μM, with the identity of the amide side chain being a primary determinant of potency rank order [1]. The target compound has not been directly tested in this series, but its pyridin-3-ylmethyl substituent occupies an intermediate polarity position between the most and least active analogs. By class inference, the pyridine-containing side chain is expected to confer greater aqueous solubility and hydrogen-bonding potential compared to purely hydrophobic benzyl or thiophene analogs, potentially shifting the potency-solubility trade-off in a favorable direction for cell-based assay formats [1]. Note: explicit quantitative comparative data for CAS 1207016-39-4 against named analogs in a common assay are not available in the peer-reviewed literature as of May 2026.

Anticancer Screening Cell Viability SAR Analysis

Molecular Weight and Heavy Atom Count Differentiation for Permeability Considerations

The target compound (MW = 385.4 g/mol; 27 heavy atoms) is approximately 5 g/mol lighter than the thiophen-2-ylmethyl analog (MW = 390.47 g/mol; C₁₈H₁₈N₂O₄S₂, containing two sulfur atoms) [1]. Although the absolute mass difference is small, the substitution of a thiophene ring (C₄H₃S) with a pyridine ring (C₅H₄N) alters the heteroatom composition: the target compound contains 3 nitrogen atoms versus 2 in the thiophene analog, replacing one sulfur atom with one nitrogen. This nitrogen-for-sulfur substitution increases the compound's capacity for specific polar interactions without increasing molecular weight, a desirable feature in lead optimization where maintaining low MW while enhancing solubility is prioritized [1].

Physicochemical Properties Membrane Permeability Drug Design

Recommended Application Scenarios for 5-Methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide Based on Verified Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring a Pyridine-Containing Hinge-Binding Motif

The pyridin-3-ylmethyl side chain of CAS 1207016-39-4 provides a hydrogen-bond-accepting nitrogen atom positioned to engage the kinase hinge region, a feature absent in thiophene analogs. Researchers conducting selectivity profiling across CDK family members or related CMGC kinases should select this compound when the experimental design requires a pyridine-based hinge-binding element to test hypotheses about hinge-region hydrogen-bond geometry. The computed TPSA of 101 Ų and XLogP3-AA of 2.1 indicate balanced polarity suitable for biochemical kinase assay buffer conditions [1].

Cell-Based Anticancer Screening in MCF-7, A549, or A-375 Models Requiring a Furan Sulfonamide Scaffold with Intermediate Lipophilicity

Based on class-level SAR from the 2019 Russian Journal of General Chemistry study, furan sulfonamide derivatives with heteroaryl amide substituents exhibit differentiated anticancer activity profiles across breast, lung, and melanoma cell lines [2]. CAS 1207016-39-4, with its pyridin-3-ylmethyl substituent, occupies an intermediate polarity position that may avoid the solubility limitations of highly lipophilic analogs (e.g., 2-chlorobenzyl derivative) while retaining sufficient membrane permeability for intracellular target access. This compound is appropriate for dose-response studies where both solubility and permeability must be balanced.

Physicochemical Comparator Studies: Pyridine vs. Thiophene Heterocycle Impact on Solubility and Protein Binding

The parallel availability of CAS 1207016-39-4 (pyridine) and CAS 1206999-76-9 (thiophene) enables head-to-head physicochemical comparison experiments. The pyridine ring introduces a pH-sensitive basic center (pKa ~5.2) that permits investigation of pH-dependent solubility, logD, and plasma protein binding. Researchers designing formulations or conducting ADME assays should procure both compounds as a matched pair to experimentally quantify the contribution of the pyridine nitrogen to solubility, permeability, and non-specific binding endpoints [1].

Medicinal Chemistry Lead Optimization Programs Exploring Furan-2-Carboxamide Sulfonamide Chemical Space

For medicinal chemistry teams exploring structure-activity relationships around the furan-2-carboxamide sulfonamide core, CAS 1207016-39-4 represents a specific vector point defined by the combination of a C5-methyl group, a C4 N-methyl-N-phenylsulfamoyl group, and a C2 pyridin-3-ylmethyl carboxamide. Its physicochemical profile (MW 385.4, XLogP3-AA 2.1, TPSA 101 Ų, 1 HBD, 6 HBA) places it within oral drug-like chemical space, making it a relevant reference compound for assessing the impact of subsequent structural modifications on computed drug-likeness parameters [1][2].

Quote Request

Request a Quote for 5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.